5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid
Description
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is a fluorinated oxazole derivative characterized by a trifluorophenyl substituent at the 2-position and a methyl group at the 5-position of the oxazole ring. The 2,4,6-trifluorophenyl group confers strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C11H6F3NO3 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
5-methyl-2-(2,4,6-trifluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17) |
InChI Key |
AFVVQXQATWFBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a three-stage approach:
- Formation of the oxazole ring via cyclization of suitable precursors.
- Introduction of the methyl group at the 5-position.
- Carboxylation at the 4-position to generate the carboxylic acid functionality.
The process often involves initial formation of a substituted isoxazole or oxazole intermediate, followed by functional group modifications.
Preparation of the Oxazole Core
a. Cyclization of 2-Amino-2-hydroxy-1,3-dicarbonyl derivatives
One common route involves cyclization of 2-amino-2-hydroxy-1,3-dicarbonyl compounds with aldehydes or ketones bearing the trifluorophenyl group.
- Reaction Conditions: Typically, heating in polar solvents such as acetic acid or ethanol, with catalysts like phosphorus oxychloride or phosphoryl chloride to facilitate ring closure.
- Reference: Patent US20030139606A1 describes a process involving the reaction of ethyl acetoacetate derivatives with trifluorophenyl aldehydes under acidic conditions to form isoxazole intermediates, which can be subsequently cyclized into oxazoles.
b. Cyclodehydration of α-hydroxyketones
Another method involves dehydration of α-hydroxyketones derived from 2,4,6-trifluorophenyl-substituted compounds, often using dehydrating agents like phosphoryl chloride or polyphosphoric acid.
Introduction of the Methyl Group at the 5-Position
The methyl substitution at the 5-position is achieved via methylation of the oxazole ring or its precursors:
- Methylation of the 2-position: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate or sodium hydride.
- Alternative Approach: Alkylation of the corresponding heteroaromatic intermediates prior to ring closure, ensuring regioselectivity.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K2CO3 | Reflux in acetone | Regioselective methylation at 5-position |
| Methylation | Dimethyl sulfate, NaH | Anhydrous conditions | High yield, controlled reaction |
Carboxylation at the 4-Position
The carboxylic acid functionality can be introduced via:
- Oxidation of methyl groups: Using strong oxidants such as potassium permanganate or potassium dichromate on methyl-substituted oxazoles.
- Direct carboxylation: Using carbon dioxide under pressure in the presence of bases or catalysts, such as in the carboxylation of heteroaromatic compounds.
- Reaction of the methylated oxazole with carbon dioxide at elevated temperatures (around 150°C) and in the presence of a base like sodium hydroxide yields the 4-carboxylic acid derivative.
Refined Synthetic Route Based on Patent Data
A detailed process from patent US20030139606A1 involves:
- Step 1: Reaction of ethyl acetoacetate, triethylorthoformate, and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester.
- Step 2: Reaction of this ester with hydroxylamine sulfate and sodium acetate at −20°C to 10°C to produce ethyl-5-methylisoxazole-4-carboxylate.
- Step 3: Hydrolysis of the ester to the free acid.
- Step 4: Conversion of the acid to the acid chloride using thionyl chloride.
- Step 5: Coupling of the acid chloride with 2,4,6-trifluorophenylamine to yield the target compound.
Additional Synthetic Considerations
- Purification: Recrystallization and chromatography (silica gel, chiral columns) are used to isolate high-purity intermediates and final products.
- Yield Data: Typical yields for each step range from 60% to 85%, with overall yields depending on process optimization.
Research Discoveries and Innovations
Recent advances include:
- Metal-free synthesis routes: As reviewed in recent literature, alternative pathways avoid metal catalysts, reducing toxicity and environmental impact.
- Green chemistry approaches: Utilization of safer solvents and milder conditions, as well as catalytic processes that improve yield and selectivity.
- Biocatalytic methods: Emerging techniques employing enzymes for regioselective modifications, although these are still under development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Steric Considerations: The 2,4,6-trifluorophenyl substitution may create steric hindrance compared to monosubstituted analogs (e.g., 2-(3-FPh) derivatives ), affecting binding to biological targets like bacterial biofilms or kinases .
Physicochemical Properties
- Acidity: The trifluorophenyl group’s electron-withdrawing nature likely reduces the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., 2-Ph derivatives with pKa ~3.5–4.0 ).
- Thermal Stability : Methyl-substituted oxazoles (e.g., 5-Me-2-Ph analog, mp 182–183°C ) suggest moderate thermal stability, which may increase with fluorination due to enhanced crystallinity.
Biological Activity
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. The incorporation of a trifluorophenyl group enhances the biological activity of this oxazole derivative, making it a subject of various studies focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.2 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities. The trifluoromethyl group contributes to increased lipophilicity and potential interactions with biological targets.
Research indicates that compounds containing oxazole rings often exhibit their biological effects by interacting with various enzymes and receptors. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest potential anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Studies have demonstrated that oxazole derivatives can possess significant antimicrobial activity. For instance, a review highlighted the Minimum Inhibitory Concentration (MIC) values for various oxazole compounds against different strains of fungi and bacteria:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have suggested that the compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could position it as a candidate for treating conditions characterized by inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted by Singh et al. evaluated various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- Inflammation Model : In a controlled experiment using human monocyte-derived dendritic cells (MDDCs), compounds with structural similarities to this compound were shown to downregulate inflammatory markers effectively.
Q & A
Q. What are the established synthetic routes for 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid?
The synthesis typically involves cyclocondensation of trifluorophenyl-substituted precursors with methyl oxazole intermediates. For example, analogous oxazole derivatives are synthesized via reaction of fluorinated aldehydes (e.g., 2,4,6-trifluorobenzaldehyde) with β-keto esters or carboxylic acid derivatives under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) . Optimization may require adjusting stoichiometry, temperature (80–120°C), and catalysts to improve yield and purity.
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : , , and NMR to confirm substitution patterns and fluorine integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related oxazole-carboxylic acids .
- HPLC : Purity assessment (>97% by area normalization) .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at –20°C in desiccators to prevent hydrolysis of the oxazole ring or decarboxylation. Accelerated degradation studies (40°C/75% RH for 4 weeks) can identify critical storage parameters .
Advanced Research Questions
Q. What computational methods are used to predict biological activity?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with target proteins (e.g., kinases, enzymes). The trifluorophenyl group’s electron-withdrawing effects and oxazole’s rigidity influence binding affinity, as seen in analogous fluorinated oxazole inhibitors .
Q. How can regioselectivity challenges in synthesis be addressed?
Competitive side reactions (e.g., formation of 4-methyl vs. 5-methyl isomers) are minimized by:
Q. What are the structure-activity relationship (SAR) trends for fluorinated oxazoles?
- Trifluorophenyl substitution : Enhances metabolic stability and lipophilicity (logP ~2.5–3.0), critical for blood-brain barrier penetration .
- Carboxylic acid group : Acts as a hydrogen-bond donor, improving target engagement (e.g., enzyme inhibition) . Comparative studies with non-fluorinated analogs (e.g., phenyl vs. trifluorophenyl) show a 10–100x potency increase in vitro .
Q. How are analytical methods validated for purity and degradation analysis?
- Forced degradation studies : Acid/base hydrolysis, oxidation (HO), and photolysis identify degradation products.
- HPLC method development : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) and UV detection at 254 nm .
- LC-MS/MS : Quantifies trace impurities (<0.1%) .
Methodological Challenges and Solutions
Q. How can metabolic stability in preclinical models be improved?
Q. What crystallographic techniques resolve polymorphism issues?
Single-crystal X-ray diffraction identifies polymorphic forms (e.g., Form I vs. II). Thermal analysis (DSC/TGA) correlates stability with crystal packing .
Q. How are mechanistic studies conducted for reaction optimization?
- Kinetic isotope effects (KIE) : -labeling probes rate-determining steps in cyclization .
- In situ FTIR : Monitors intermediate formation (e.g., enolates) during synthesis .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to resolve?
Variations in mp (e.g., 182–183°C vs. 239–242°C for similar oxazoles) may arise from impurities or polymorphic forms. Recrystallization (e.g., from ethanol/water) and DSC analysis standardize measurements .
Q. Conflicting biological activity What factors contribute?
- Assay conditions : Varying pH or serum protein binding (e.g., BSA) alters IC values.
- Impurity profiles : Trace fluorinated byproducts (e.g., 2,4-difluorophenyl analogs) may exhibit off-target effects .
Application-Oriented Research
Q. What in vitro models evaluate toxicity?
- HepG2 cells : Assess hepatotoxicity via ATP-based viability assays.
- hERG inhibition : Patch-clamp studies predict cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
